molecular formula C12H10N2O2 B8400035 2-Carbomethoxy-3-indolylacetonitrile

2-Carbomethoxy-3-indolylacetonitrile

Cat. No. B8400035
M. Wt: 214.22 g/mol
InChI Key: SBRXPBUKYULLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbomethoxy-3-indolylacetonitrile is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carbomethoxy-3-indolylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carbomethoxy-3-indolylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Carbomethoxy-3-indolylacetonitrile

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-9(6-7-13)8-4-2-3-5-10(8)14-11/h2-5,14H,6H2,1H3

InChI Key

SBRXPBUKYULLEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.6 g Product from (b) were dissolved in 300 ml DMSO and 14.5 ml ethylbromide were added. After 10 minutes, 11.4 g KCN were added and the mixture was stirred for 48 hours. The reaction mixture was poured into citric acid and extracted with CH2Cl2. The solvent was evaporated to give 26 g yellow residue.
[Compound]
Name
Product
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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